![molecular formula C23H28FN3O B12600392 1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one CAS No. 648895-95-8](/img/structure/B12600392.png)
1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one is a complex organic compound that features a fluorophenyl group, a pyridinyl group, and a bipiperidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Bipiperidinyl Intermediate: This step involves the preparation of the bipiperidinyl core, which can be achieved through cyclization reactions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
1-(4-Methylphenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one is unique due to the presence of the fluorophenyl group, which can influence the compound’s electronic properties and reactivity. This uniqueness can lead to distinct biological activities and applications compared to its analogs.
Propriétés
Numéro CAS |
648895-95-8 |
|---|---|
Formule moléculaire |
C23H28FN3O |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-[4-(1-pyridin-2-ylpiperidin-4-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C23H28FN3O/c24-21-6-4-20(5-7-21)22(28)17-26-13-8-18(9-14-26)19-10-15-27(16-11-19)23-3-1-2-12-25-23/h1-7,12,18-19H,8-11,13-17H2 |
Clé InChI |
POYUTZYDFNQREB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2CCN(CC2)C3=CC=CC=N3)CC(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



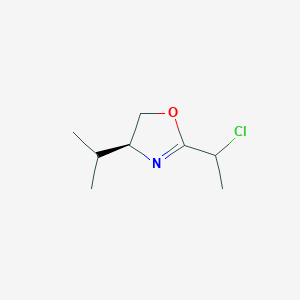
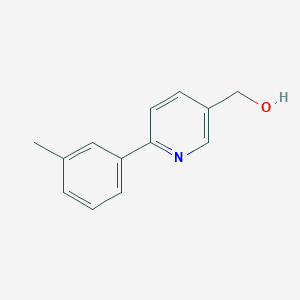
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
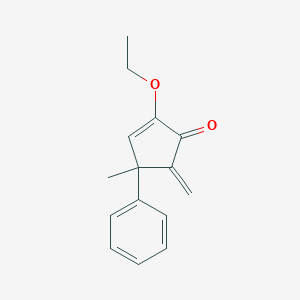
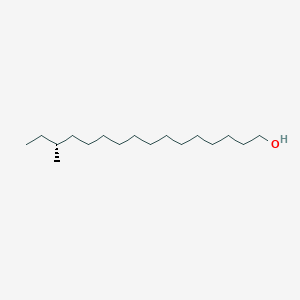
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
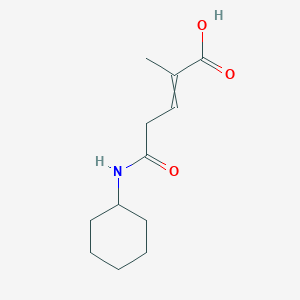
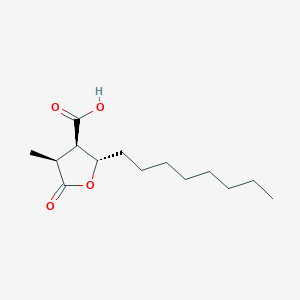
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)
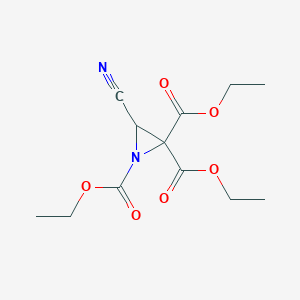
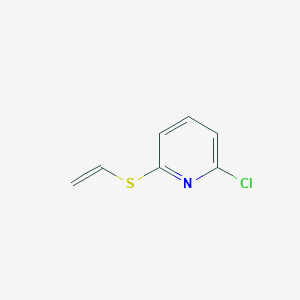
![N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B12600386.png)
